molecular formula C10H12N2O2 B12980445 Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine

Cat. No.: B12980445
M. Wt: 192.21 g/mol
InChI Key: XWYURMIHBITIGG-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropropionic acid and benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 3-nitropropionic acid with benzaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This includes the use of advanced chiral catalysts and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), aqueous or organic solvents.

Major Products Formed

    Reduction: 3-amino-4-phenylpyrrolidine.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

    Oxidation: Oxidized pyrrolidine derivatives.

Scientific Research Applications

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3R,4S)-3-nitro-1-(phenylmethyl)-4-(2,4,5-trifluorophenyl)pyrrolidine
  • Rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride

Uniqueness

Rel-(3R,4S)-3-nitro-4-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both nitro and phenyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(3R,4S)-3-nitro-4-phenylpyrrolidine

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1

InChI Key

XWYURMIHBITIGG-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.